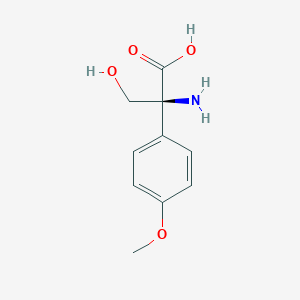

(2S)-2-Amino-3-hydroxy-2-(4-methoxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC17225259

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO4 |

|---|---|

| Molecular Weight | 211.21 g/mol |

| IUPAC Name | (2S)-2-amino-3-hydroxy-2-(4-methoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C10H13NO4/c1-15-8-4-2-7(3-5-8)10(11,6-12)9(13)14/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m1/s1 |

| Standard InChI Key | LFPCKHMOQBDNPF-SNVBAGLBSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)[C@](CO)(C(=O)O)N |

| Canonical SMILES | COC1=CC=C(C=C1)C(CO)(C(=O)O)N |

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Features

The compound’s structure integrates a propanoic acid backbone with three critical substituents:

-

An amino group (-NH₂) at the C2 position.

-

A hydroxyl group (-OH) at the C3 position.

-

A 4-methoxyphenyl group attached to the C2 carbon.

The (2S) stereodescriptor specifies the absolute configuration at the chiral C2 center, which governs its spatial orientation and biological interactions .

Table 1: Comparative Molecular Properties of Structurally Related Compounds

Spectroscopic and Stereochemical Analysis

While direct spectral data for the target compound remains unpublished, analogous structures provide insight into expected characteristics:

-

Infrared (IR) Spectroscopy: Peaks corresponding to -NH₂ (3300–3500 cm⁻¹), -OH (3200–3600 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Manufacturing Strategies

Laboratory-Scale Synthesis

The compound’s synthesis likely follows a multi-step route leveraging asymmetric catalysis to establish the (2S) configuration:

-

Aldol Condensation:

Reaction of 4-methoxybenzaldehyde with a glycine equivalent (e.g., Schiff base) under basic conditions forms the β-hydroxy-α-amino acid intermediate . -

Stereoselective Reduction:

Catalytic hydrogenation or enzymatic resolution ensures enantiomeric purity at the C2 position. -

Acid Hydrolysis:

Cleavage of protecting groups yields the free amino acid, which may be isolated as a hydrochloride salt for stability .

Key Reaction Equation:

Industrial Production Considerations

Scalable synthesis requires optimization of:

-

Catalyst Efficiency: Immobilized enzymes or chiral metal complexes to enhance stereoselectivity.

-

Purification Techniques: Chromatography or crystallization to achieve >99% enantiomeric excess (ee).

Physicochemical and Reactive Properties

Solubility and Stability

-

Aqueous Solubility: Moderate (estimated 5–10 mg/mL at pH 7), influenced by ionizable -COOH and -NH₂ groups .

-

Thermal Stability: Decomposes above 200°C, with degradation pathways involving decarboxylation and ether cleavage .

Reactivity Profile

-

Oxidation: The C3 hydroxyl group is susceptible to oxidation, forming a ketone derivative under strong oxidizing conditions (e.g., KMnO₄) .

-

Esterification: Reacts with alcohols in acidic media to yield ester derivatives, useful in prodrug design.

Applications in Scientific Research

Pharmaceutical Development

-

Chiral Building Block: Serves as a precursor for peptidomimetics targeting G-protein-coupled receptors (GPCRs) .

-

Antioxidant Activity: The phenolic moiety may confer radical-scavenging properties, analogous to tyrosine derivatives .

Materials Science

-

Ligand Design: Coordinates transition metals (e.g., Cu²⁺) in catalytic systems for asymmetric synthesis .

Challenges and Future Directions

-

Stereochemical Purity: Scalable methods for maintaining high ee in industrial settings remain underdeveloped.

-

Biological Evaluation: In vivo pharmacokinetic and toxicity studies are needed to assess therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume